molecular formula C17H19BrN2O2 B5024179 (5-BROMO-2-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE

(5-BROMO-2-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE

Cat. No.: B5024179
M. Wt: 363.2 g/mol
InChI Key: CYWRHRVVBFXYPZ-UHFFFAOYSA-N
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Description

(5-BROMO-2-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE is an organic compound with the molecular formula C15H15BrN2O2 It is a complex molecule that features a brominated furan ring and a phenethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves the reaction of 5-bromo-2-furyl ketone with 4-phenethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbonyl carbon of the furan ketone, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced forms.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

(5-BROMO-2-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-BROMO-2-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-furyl)(4-phenyl-1-piperazinyl)methanone
  • (5-Bromo-2-furyl)[4-(2,3-dimethylphenyl)-1-piperazinyl]methanone
  • (5-Bromo-2-fluorophenyl)(4-ethyl-1-piperazinyl)methanone

Uniqueness

(5-BROMO-2-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to its specific combination of a brominated furan ring and a phenethylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2/c18-16-7-6-15(22-16)17(21)20-12-10-19(11-13-20)9-8-14-4-2-1-3-5-14/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWRHRVVBFXYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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